

The Discovery and History of Modafinil: A Technical Guide

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Compound of Interest

Compound Name: **Modafinil**

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Abstract

Modafinil, a wakefulness-promoting agent, has a rich history rooted in the quest for novel psychostimulant compounds. This technical guide provides an in-depth exploration of the discovery and development of **modafinil**, from the initial synthesis of its precursor, adrafinil, to its establishment as a key therapeutic agent for disorders of excessive sleepiness. The document details the pivotal role of French neurophysiologist Michel Jouvet and Lafon Laboratories in its conception and early evaluation. It presents a comprehensive overview of the chemical synthesis of both adrafinil and **modafinil**, supported by detailed experimental protocols. Furthermore, this guide elucidates the multifaceted mechanism of action of **modafinil**, involving complex interactions with several neurotransmitter systems, including dopamine, norepinephrine, histamine, and orexin. Key preclinical and clinical findings are summarized in structured tables, and complex biological pathways and experimental workflows are visualized through Graphviz diagrams, offering a clear and detailed technical resource for the scientific community.

The Genesis: From Adrafinil to Modafinil

The story of **modafinil** begins with the synthesis of its chemical predecessor, adrafinil. In 1974, chemists Gombert and Assous at the French pharmaceutical company L. Lafon Ltd. synthesized adrafinil (2-(benzhydrylsulfinyl)-N-hydroxyacetamide) during a screening program for new analgesic compounds.^[1] Subsequent pharmacological studies in mice revealed that

adrafinil produced a significant, dose-dependent increase in locomotor activity without the classic side effects associated with amphetamine-like stimulants.[2][3]

The potential of this new molecule as a vigilance-enhancing agent caught the attention of Michel Jouvet, a prominent neurophysiologist at the University of Lyon.[4] In the late 1970s, Jouvet began to explore the clinical utility of adrafinil in patients suffering from narcolepsy, a neurological disorder characterized by excessive daytime sleepiness.[2] The initial results with adrafinil were inconsistent.[2] However, pharmacokinetic studies in 1976 revealed that adrafinil is a prodrug, and its wakefulness-promoting effects are mediated by its active metabolite, **modafinil** (2-[(diphenylmethyl)sulfinyl]acetamide).[1][3]

Jouvet's persistence was instrumental in convincing a hesitant Lafon Laboratories to pursue the clinical development of **modafinil**.[2] In 1983, Jouvet and his colleague Bastuji began administering **modafinil** to patients with narcolepsy and idiopathic hypersomnia, observing a significant reduction in excessive daytime sleepiness.[1][2] These promising findings spurred formal clinical trials.

A key milestone in the history of **modafinil** was its use by the French military during the Gulf War in early 1991 to maintain alertness in soldiers.[1][2] Following successful clinical trials, **modafinil** was officially registered in France in 1992 for the treatment of narcolepsy and became commercially available in 1994 under the brand name Modiodal.[1][5] In the United States, Cephalon, Inc. licensed the rights to **modafinil** from Lafon and, after extensive clinical trials, gained FDA approval in 1998 for the treatment of narcolepsy, where it is marketed as Provigil.[1][6]

Chemical Synthesis

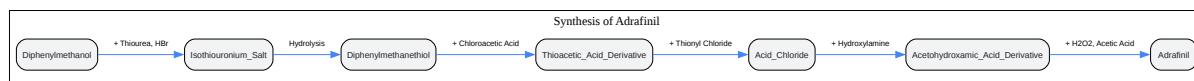
Synthesis of Adrafinil

The synthesis of adrafinil typically starts from diphenylmethanol (benzhydrol). A common synthetic route involves the following key steps:

- Reaction with thiourea: Diphenylmethanol is reacted with thiourea in the presence of a strong acid like hydrobromic acid to form an isothiouronium salt.[7]
- Hydrolysis and reaction with chloroacetic acid: The isothiouronium salt is hydrolyzed to diphenylmethanethiol, which is then reacted with chloroacetic acid in the presence of a base

to yield 2-((diphenylmethyl)thio)acetic acid.[7]

- Amidation: The resulting carboxylic acid is converted to its acid chloride using a reagent like thionyl chloride. This is followed by reaction with hydroxylamine to form 2-((diphenylmethyl)thio)acetohydroxamic acid.
- Oxidation: The final step is the oxidation of the sulfide to a sulfoxide using an oxidizing agent such as hydrogen peroxide in acetic acid, which yields adrafinil.[8]



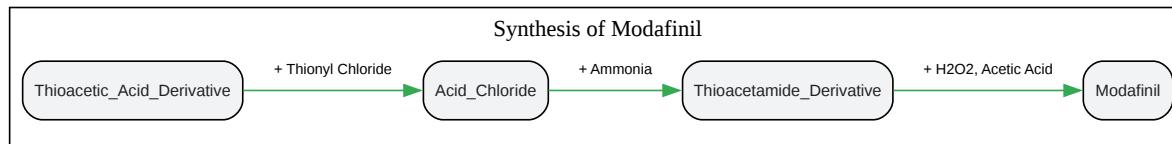
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Diagram 1: Simplified workflow for the synthesis of Adrafinil.

Synthesis of Modafinil

The most common and direct route to **modafinil** involves the oxidation of 2-((diphenylmethyl)thio)acetamide.

- Formation of 2-((diphenylmethyl)thio)acetamide: This intermediate can be prepared by reacting 2-((diphenylmethyl)thio)acetic acid with thionyl chloride to form the acid chloride, which is then reacted with ammonia.[7]
- Oxidation: The sulfide group of 2-((diphenylmethyl)thio)acetamide is then oxidized to a sulfoxide using hydrogen peroxide in a solvent such as acetic acid.[4][7]



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Diagram 2: Simplified workflow for the synthesis of **Modafinil**.

Experimental Protocols

Synthesis of 2-((diphenylmethyl)thio)acetic acid

To a solution of diphenylmethanethiol (10 g, 0.05 mol) and sodium hydroxide (2 g, 0.05 mol) in 60 ml of demineralized water, a solution of chloroacetic acid (7 g, 0.075 mol) and sodium hydroxide (3 g, 0.075 mol) in 60 ml of demineralized water is added. The mixture is warmed to approximately 50°C for 15 minutes. After washing with ether, the aqueous solution is acidified with concentrated hydrochloric acid to precipitate the product, which is then filtered and dried.

[7]

Synthesis of Modafinil

2-((Diphenylmethyl)thio)acetamide (14.39 g, 0.056 mol) is dissolved in 60 ml of acetic acid. To this solution, 5.6 ml of 33% hydrogen peroxide is added. The mixture is kept at 40°C overnight. The product is precipitated by the addition of approximately 200 ml of water and can be recrystallized from methanol.[7]

Open-Field Locomotor Activity Test (Rodents)

Animals are individually placed in the center of a square arena (e.g., 40 cm x 40 cm) with walls to prevent escape. The arena is equipped with a grid of infrared beams to automatically record the animal's movements. Locomotor activity is typically quantified by the number of beam breaks or the total distance traveled over a specific period (e.g., 30-60 minutes). The apparatus is cleaned thoroughly between each trial to eliminate olfactory cues.[9][10]

Maintenance of Wakefulness Test (MWT)

The MWT is a standardized test to objectively measure the ability to stay awake. The test consists of four 40-minute trials conducted at two-hour intervals. During each trial, the subject is seated in a quiet, dimly lit room and instructed to remain awake without resorting to extraordinary measures. Polysomnography is used to monitor sleep onset. The primary outcome is the mean sleep latency across the four trials.[11][12]

Quantitative Data

Table 1: Preclinical Studies on Locomotor Activity

Compound	Species	Dose	Route of Administration	Effect on Locomotor Activity	Reference
Adrafinil	Mouse	64, 128 mg/kg	i.p.	Significant increase in activity and rearing.	[13]
Modafinil	Mouse	10 mg/kg	i.p.	Precocious stimulant effect observed.	[14]
Modafinil	Rat	40 mg/kg	i.p.	Opposed the decrease in locomotion due to habituation.	[14]

Table 2: Clinical Trial Data for Modafinil in Narcolepsy

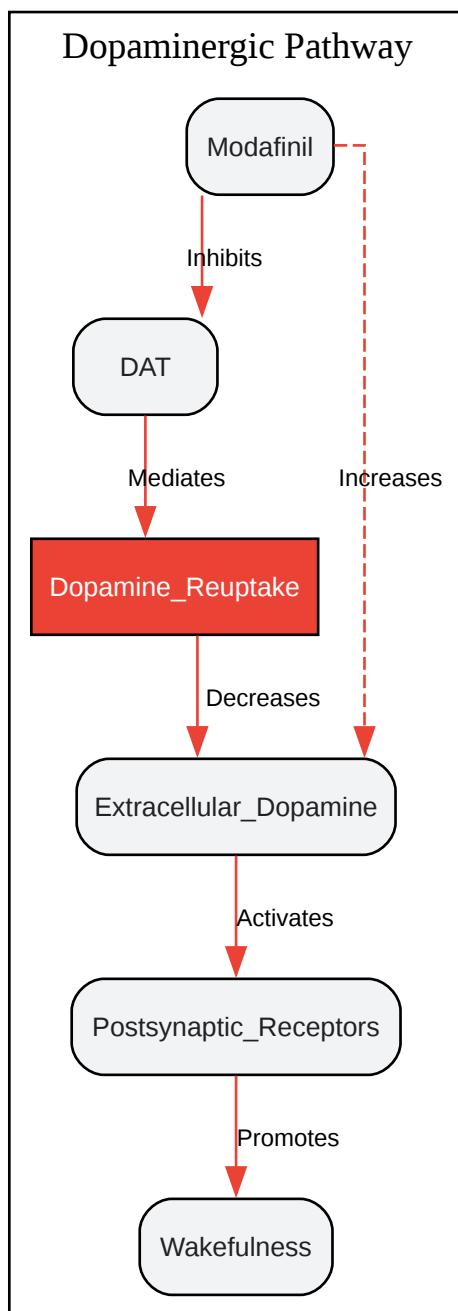
Study	Dosage	Primary Outcome Measure	Result	Reference
US Modafinil in Narcolepsy Multicenter Study Group (1998)	200 mg/day	Epworth Sleepiness Scale (ESS)	Significant reduction in subjective sleepiness.	[13]
US Modafinil in Narcolepsy Multicenter Study Group (1998)	400 mg/day	Multiple Sleep Latency Test (MSLT)	Significant improvement in objective sleepiness.	[13]
Randomized, double-blind, placebo-controlled crossover trial	200 mg/day	Maintenance of Wakefulness Test (MWT)	40% increase in mean sleep latency vs. placebo.	[15]
Randomized, double-blind, placebo-controlled crossover trial	400 mg/day	Maintenance of Wakefulness Test (MWT)	54% increase in mean sleep latency vs. placebo.	[15]

Mechanism of Action: A Multi-faceted Approach

The wakefulness-promoting effects of **modafinil** are not attributed to a single pharmacological target but rather to a complex interplay of actions on several neurotransmitter systems.

Dopaminergic System

A primary mechanism of action of **modafinil** is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain, particularly in the nucleus accumbens and prefrontal cortex. This action is thought to be a key contributor to its wake-promoting and cognitive-enhancing effects.



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Diagram 3: **Modafinil's action on the dopamine transporter.**

Orexin/Hypocretin System

Modafinil has been shown to activate orexin (also known as hypocretin) neurons in the lateral hypothalamus. The orexin system plays a critical role in the regulation of wakefulness and arousal. By activating these neurons, **modafinil** further enhances the drive for wakefulness.

Histaminergic System

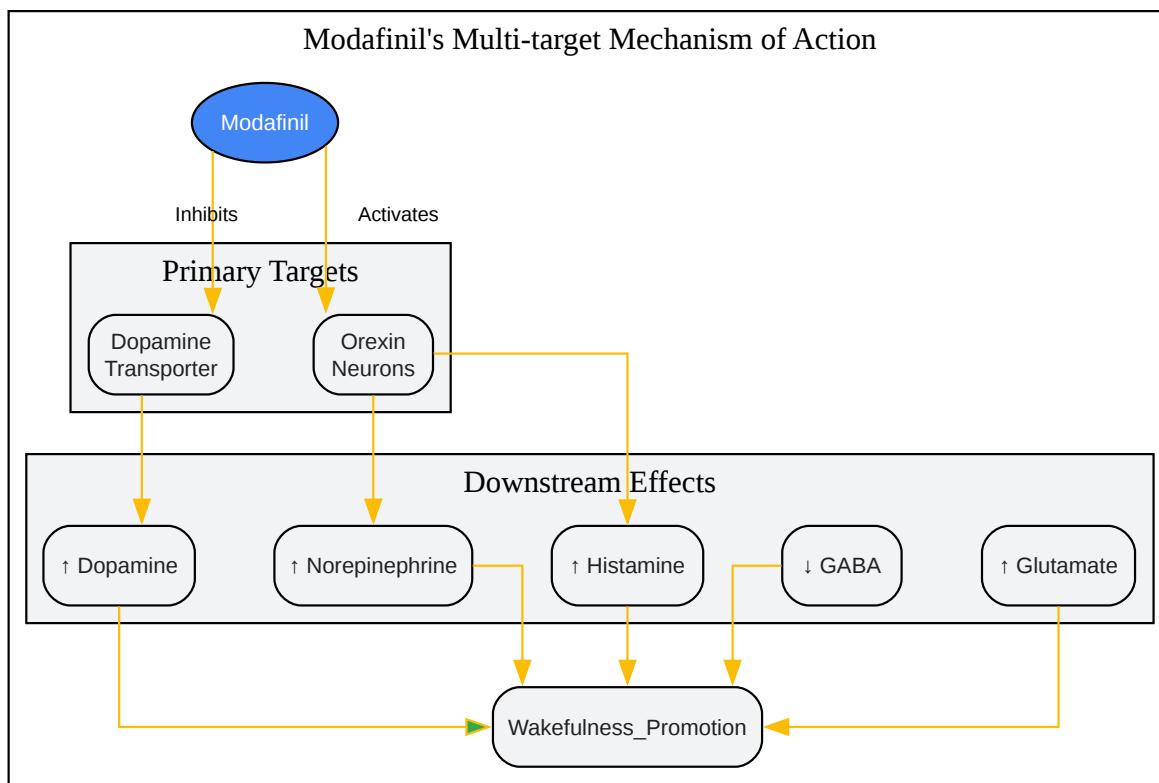
Modafinil also increases the release of histamine from neurons in the tuberomammillary nucleus of the hypothalamus. Histamine is a well-established wake-promoting neurotransmitter, and this action contributes to the overall alerting effects of **modafinil**.

Noradrenergic System

Modafinil indirectly increases the levels of norepinephrine in the brain, particularly in the hypothalamus and prefrontal cortex. This is thought to occur, in part, as a downstream effect of its action on the dopaminergic and orexinergic systems.

GABAergic and Glutamatergic Systems

Modafinil has been shown to decrease the release of the inhibitory neurotransmitter GABA and increase the release of the excitatory neurotransmitter glutamate in certain brain regions. This shift in the balance of inhibitory and excitatory neurotransmission further contributes to a state of heightened arousal.



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Diagram 4: Overview of **Modafinil**'s signaling pathways.

Conclusion

The discovery and development of **modafinil** represent a significant advancement in the pharmacological management of excessive sleepiness. From its origins as a metabolite of adrafinil, identified through the persistent efforts of Michel Jouvet and Lafon Laboratories, **modafinil** has emerged as a first-line treatment for narcolepsy and other sleep disorders. Its unique and complex mechanism of action, involving the modulation of multiple neurotransmitter systems, distinguishes it from traditional psychostimulants and contributes to its favorable side-effect profile. This technical guide has provided a comprehensive overview of the key historical milestones, chemical synthesis, experimental protocols, and pharmacological properties of **modafinil**, offering a valuable resource for researchers and clinicians in the field of sleep medicine and drug development.

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